
Validating Cough Frequency as a Primary
Endpoint for Gefapixant in Chronic Cough

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Gefapixant

Cat. No.: B1671419 Get Quote

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of clinical trials for refractory and unexplained chronic cough is evolving, with a

growing emphasis on objective, quantifiable endpoints. This guide provides a comprehensive

analysis of the use of 24-hour cough frequency as the primary endpoint in the pivotal clinical

trials for Gefapixant, a selective P2X3 receptor antagonist. It compares this objective measure

with patient-reported outcomes (PROs) commonly used for other chronic cough therapies and

presents the supporting data and methodologies to validate its use.

Gefapixant's Mechanism of Action: Targeting the
P2X3 Pathway
Gefapixant is a first-in-class, orally administered, selective antagonist of the P2X3 receptor.[1]

These receptors are ATP-gated ion channels located on sensory C-fibers in the airways.[2] In

response to inflammation or irritation, extracellular ATP is released, which then binds to and

activates P2X3 receptors on these sensory nerves. This activation is believed to trigger the

cough reflex. By blocking this interaction, Gefapixant aims to reduce the hypersensitivity of the

cough reflex arc.
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Gefapixant's mechanism of action in the cough reflex pathway.

Clinical Evidence: The COUGH-1 and COUGH-2
Trials
The efficacy of Gefapixant was primarily established in two large, randomized, double-blind,

placebo-controlled Phase 3 trials: COUGH-1 and COUGH-2.[1][3][4] The primary endpoint for

both studies was the change in 24-hour cough frequency.

Data Summary: 24-Hour Cough Frequency
The results from the 45 mg twice-daily dose of Gefapixant demonstrated a statistically

significant reduction in 24-hour cough frequency compared to placebo.
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Trial
Treatment
Group

Baseline
(Coughs/Ho
ur, Mean)

Post-
Treatment
(Coughs/Ho
ur, Mean)

Reduction
from
Baseline
(%)

Placebo-
Adjusted
Reduction
(%)

COUGH-1

(12 Weeks)

Gefapixant

45 mg
~18 ~7 62% 18.45%

Placebo ~23 ~10 - -

COUGH-2

(24 Weeks)

Gefapixant

45 mg
~19 ~7 63% 14.64%

Placebo ~19 ~8 - -

Data sourced from Merck & Co. press releases and trial publications.

Experimental Protocol: Measuring Cough
Frequency
The primary endpoint in the COUGH-1 and COUGH-2 trials was measured using an

ambulatory digital audio recording device, the VitaloJAK™ monitor. This system is a validated,

world-leading method for providing objective cough frequency data in clinical trials.

Methodology
Data Acquisition: Patients wear the portable VitaloJAK™ device, which continuously records

audio for a 24-hour period in their everyday environment.

Data Processing: The 24-hour audio files are uploaded to a central data management

system. A proprietary algorithm is used to compress the audio file by removing non-cough

sounds, significantly reducing the file size for efficient analysis.

Manual Analysis: The compressed audio file is then manually reviewed by trained analysts

who identify and tag each individual cough.

Quantification: The total number of coughs is counted, and the 24-hour cough frequency

(coughs per hour) is calculated.
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Experimental workflow for 24-hour cough frequency monitoring.
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Comparison with Alternative Endpoints
While objective cough frequency is a robust primary endpoint, other treatments for refractory

chronic cough have often relied on patient-reported outcomes (PROs). Understanding the

differences is crucial for interpreting clinical trial data.

Patient-Reported Outcomes (PROs)
PROs are subjective measures that capture the patient's experience of their condition.

Common PROs in chronic cough trials include:

Leicester Cough Questionnaire (LCQ): A validated, 19-item questionnaire assessing the

impact of cough on physical, psychological, and social aspects of a patient's life. The total

score ranges from 3 to 21, with a higher score indicating a better quality of life. A change of

1.3 points is considered the minimal important difference (MID).

Cough Severity Visual Analogue Scale (VAS): A simple scale where patients rate their cough

severity on a 100mm line, from "no cough" to "worst cough imaginable."

Comparison of Primary Endpoints in Chronic Cough
Trials
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Treatment
Mechanism of
Action

Primary Endpoint Key Findings

Gefapixant
P2X3 Receptor

Antagonist

24-Hour Cough

Frequency (Objective)

Statistically significant

reduction in coughs

per hour.

Gabapentin Neuromodulator

Leicester Cough

Questionnaire (LCQ)

(Subjective)

Significant

improvement in

cough-specific quality

of life.

Pregabalin Neuromodulator
Cough Severity VAS

(Subjective)

In a trial for lung

cancer-related cough,

did not show

significant

improvement over

placebo.

Validating Objective vs. Subjective Endpoints
The choice of a primary endpoint has significant implications for trial design and interpretation.

Objectivity and Reliability: 24-hour cough frequency provides an objective, quantifiable

measure of treatment effect, free from patient perception bias. The use of validated systems

like VitaloJAK™ ensures high reliability and reproducibility.

Patient-Centricity: PROs, like the LCQ, are inherently patient-centric and measure the impact

of the cough on a patient's quality of life, which is a critical aspect of treatment success.

Correlation: Studies have shown that the correlation between objective cough frequency and

subjective PROs is often weak to moderate. This suggests that these two types of endpoints

measure different aspects of the cough experience. While a reduction in cough frequency is

expected to improve quality of life, the degree of improvement can vary between individuals.

The use of 24-hour cough frequency as the primary endpoint for Gefapixant, supported by

secondary endpoints including the LCQ, provides a comprehensive assessment of treatment
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efficacy. This dual approach of an objective primary endpoint with a supportive subjective

secondary endpoint is becoming a new standard in chronic cough clinical trials.

Conclusion
The use of 24-hour cough frequency as the primary endpoint in the Gefapixant Phase 3 trials

is well-supported by a robust and validated methodology. This objective measure provides a

clear, quantifiable assessment of the drug's efficacy in reducing the cardinal symptom of

refractory chronic cough. While patient-reported outcomes remain crucial for understanding the

broader impact of treatment on quality of life, the validation of an objective endpoint like cough

frequency marks a significant advancement in the clinical development of novel antitussive

therapies. This approach allows for a more precise evaluation of a drug's mechanism of action

and its direct impact on the pathophysiology of cough. For researchers and drug developers,

the successful implementation of this endpoint in the Gefapixant program provides a strong

precedent for future clinical trials in this field.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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